molecular formula C9H11NO2 B12977672 phenyl L-alaninate-2-13C

phenyl L-alaninate-2-13C

Cat. No.: B12977672
M. Wt: 166.18 g/mol
InChI Key: HCRMTRJXSDDOIK-DYQYKUGJSA-N
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Description

Phenyl L-alaninate-2-13C is a stable isotope-labeled compound, specifically an isotopologue of phenylalanine where the carbon-13 isotope is incorporated at the second carbon position. This compound is used extensively in scientific research, particularly in studies involving metabolic pathways, protein synthesis, and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl L-alaninate-2-13C can be synthesized through various methods. One common approach involves the incorporation of carbon-13 labeled precursors during the synthesis of phenylalanine. The reaction typically involves the use of carbon-13 labeled benzyl cyanide, which undergoes a series of reactions including hydrolysis and decarboxylation to yield phenylalanine-2-13C .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using carbon-13 labeled starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to achieve the desired isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Phenyl L-alaninate-2-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl L-alaninate-2-13C has a wide range of applications in scientific research:

Mechanism of Action

Phenyl L-alaninate-2-13C exerts its effects primarily through its incorporation into metabolic pathways. The carbon-13 isotope acts as a tracer, allowing researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • DL-Phenylalanine-2-13C
  • L-Phenylalanine-1-13C
  • Methyl L-phenylalaninate

Uniqueness

Phenyl L-alaninate-2-13C is unique due to its specific isotopic labeling at the second carbon position. This precise labeling allows for detailed studies of metabolic pathways and protein synthesis, providing insights that are not possible with non-labeled or differently labeled compounds .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

166.18 g/mol

IUPAC Name

phenyl (2S)-2-amino(213C)propanoate

InChI

InChI=1S/C9H11NO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-7H,10H2,1H3/t7-/m0/s1/i7+1

InChI Key

HCRMTRJXSDDOIK-DYQYKUGJSA-N

Isomeric SMILES

C[13C@@H](C(=O)OC1=CC=CC=C1)N

Canonical SMILES

CC(C(=O)OC1=CC=CC=C1)N

Origin of Product

United States

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